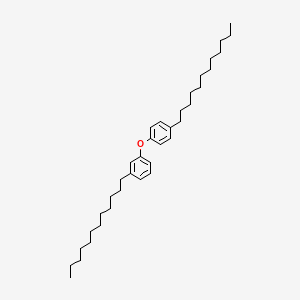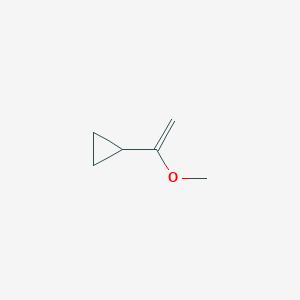![molecular formula C15H38N2Si2 B14476426 3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) CAS No. 67264-39-5](/img/structure/B14476426.png)
3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) is a chemical compound known for its unique structure and properties. It is characterized by the presence of silicon atoms within its molecular framework, which imparts distinct chemical and physical properties. This compound finds applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) typically involves the reaction of dimethylchlorosilane with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems, ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques like distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride and other reducing agents are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various functional groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but without silicon atoms.
3,3’,3’'-(1,3,5-Triazinane-1,3,5-triyl)tris(N,N-dimethylpropan-1-amine): Another compound with a different core structure but similar functional groups.
Uniqueness
The presence of silicon atoms in 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) imparts unique properties that distinguish it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67264-39-5 |
|---|---|
Molekularformel |
C15H38N2Si2 |
Molekulargewicht |
302.65 g/mol |
IUPAC-Name |
3-[[3-(dimethylamino)propyl-dimethylsilyl]methyl-dimethylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H38N2Si2/c1-16(2)11-9-13-18(5,6)15-19(7,8)14-10-12-17(3)4/h9-15H2,1-8H3 |
InChI-Schlüssel |
PYCBFNBRKFJNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC[Si](C)(C)C[Si](C)(C)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





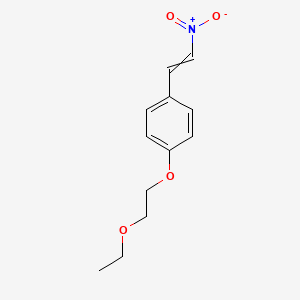
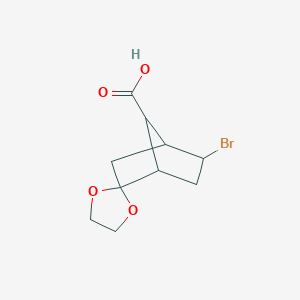
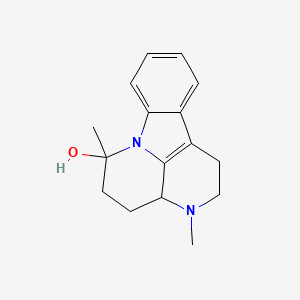

![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
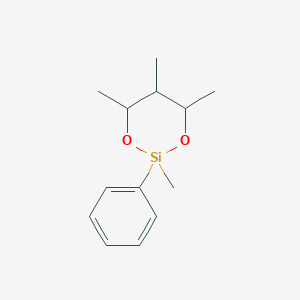
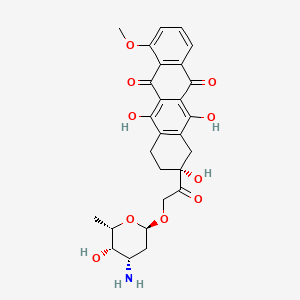
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
